N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide
Description
N-({[2,3'-Bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative featuring a bifuran moiety linked to a 4-methoxyphenyl group. The compound’s structure combines aromatic (methoxyphenyl) and heterocyclic (bifuran) components, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-5-2-14(3-6-16)4-9-19(21)20-12-17-7-8-18(24-17)15-10-11-23-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCDPTDNFVZPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bifuran moiety linked to a propanamide structure with a methoxyphenyl group. The structural components contribute to its unique chemical properties, which may influence its biological activity.
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 299.36 g/mol
- CAS Number : 2097917-09-2
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially leading to changes in signal transduction pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15.3 | |
| HeLa | 12.7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Inhibition : Preliminary tests showed that it possesses antibacterial activity against various strains, including E. coli and S. aureus.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| E. coli | 14 | |
| S. aureus | 16 |
Case Studies
-
Case Study on Anticancer Effects :
- A study conducted on the effects of this compound on MCF-7 cells revealed that the compound induces apoptosis through the activation of caspase pathways. The study concluded that this compound could be a potential candidate for breast cancer therapy.
-
Case Study on Antimicrobial Properties :
- Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related propanamide derivatives, focusing on molecular features, physical properties, and functional implications.
Table 1: Comparative Analysis of Propanamide Derivatives
*Calculated based on IUPAC name; †PubChem estimate; ‡Partial formula due to truncated evidence.
Key Findings from Structural Comparisons
Core Heterocycles and Pharmacophores: The target compound’s bifuran core distinguishes it from thiazole-oxadiazole hybrids (7c, 7d, 7e, 7f ) and tetrahydrofuran derivatives (5a–5d ). Bifurans may enhance π-π stacking interactions in receptor binding compared to saturated tetrahydrofuran .
Physical Properties :
- Melting points vary significantly: the dichlorophenyl analog (7 ) has a lower melting point (126–127°C) compared to sulfamoyl derivatives (5b: 174–176°C ), likely due to reduced crystallinity from bulky substituents.
- The target compound’s melting point is unreported, but its bifuran structure may lower it relative to rigid oxadiazole-thiazole systems (134–178°C ).
Synthetic Routes :
- Propanamide derivatives are typically synthesized via amide coupling. For example, compound 5b uses butyryl chloride and amines, while compound 7 employs coupling reagents like HATU. The target compound likely follows a similar pathway, with bifuran-methylamine as a key intermediate.
Biological Implications :
- The carbon-11-labeled analog demonstrates the utility of 4-methoxyphenyl propanamides in targeting formyl peptide receptors (FPRs) in neuroinflammation. The target compound’s bifuran group could modulate blood-brain barrier penetration or receptor affinity.
- Thiazole-oxadiazole derivatives (7c–7f ) exhibit antimicrobial activity, but the target’s lack of sulfanyl or thiazole groups may redirect its bioactivity toward anti-inflammatory or CNS applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
